Superior CB2 Cannabinoid Receptor Antagonist Potency vs. 3-Bromo-N,N-dimethylbenzamide
3-Bromo-N,5-dimethylbenzamide is a highly potent CB2 receptor antagonist (IC50 = 32 nM), demonstrating a significant potency advantage over its direct analog 3-bromo-N,N-dimethylbenzamide (IC50 = 2,190 nM) [1][2]. This finding comes from a direct head-to-head comparison using the same assay platform.
| Evidence Dimension | CB2 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | 3-bromo-N,N-dimethylbenzamide, IC50 = 2,190 nM |
| Quantified Difference | 68-fold greater potency (2,190 / 32) |
| Conditions | Antagonist activity assessed as inhibition of WIN-55212-induced beta-arrestin-GFP binding in human recombinant CB2R expressed in U2OS cells (BindingDB Assay ID 2, Monomer ID 50029958 vs. 50073070). |
Why This Matters
A 68-fold difference in potency within the same chemical class allows for lower dosing in functional assays, reducing off-target effects and compound consumption, a critical factor for high-throughput screening campaigns.
- [1] BindingDB. (n.d.). BDBM50029958: 3-Bromo-N,5-dimethylbenzamide; IC50 = 32 nM for human CB2R. University of California, San Diego. View Source
- [2] BindingDB. (n.d.). BDBM50073070: 3-Bromo-N,N-dimethylbenzamide; IC50 = 2190 nM for human CB2R. University of California, San Diego. View Source
